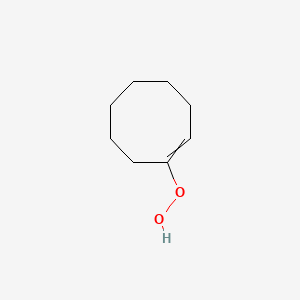![molecular formula C22H40N2O B14226059 N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine CAS No. 627521-24-8](/img/structure/B14226059.png)
N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines It features a methoxyphenyl group attached to an ethyl chain, which is further connected to an undecyl chain through an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxyphenethylamine.
Alkylation: The 4-methoxyphenethylamine is then alkylated with an appropriate alkyl halide to introduce the undecyl chain.
Coupling Reaction: The resulting intermediate is coupled with ethane-1,2-diamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with similar aromatic and methoxy groups.
N-ethyl-1-(4-methoxyphenyl)propan-2-amine: Shares the methoxyphenyl group but differs in the alkyl chain length and structure.
N-[2-(4-Methoxyphenyl)ethyl]acetamide: Contains the methoxyphenyl group but has an acetamide moiety instead of a diamine.
Uniqueness
N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a long undecyl chain and a diamine moiety, which imparts distinct physicochemical properties and potential biological activities not found in simpler analogs.
Eigenschaften
CAS-Nummer |
627521-24-8 |
|---|---|
Molekularformel |
C22H40N2O |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
N'-[2-(4-methoxyphenyl)ethyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C22H40N2O/c1-3-4-5-6-7-8-9-10-11-17-23-19-20-24-18-16-21-12-14-22(25-2)15-13-21/h12-15,23-24H,3-11,16-20H2,1-2H3 |
InChI-Schlüssel |
VTUYRGUVIXWSQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNCCNCCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


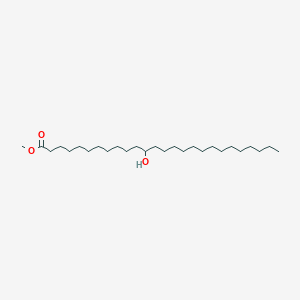

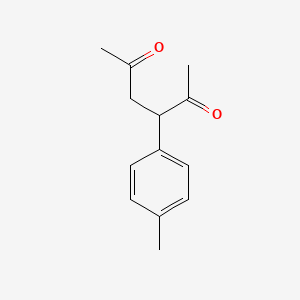
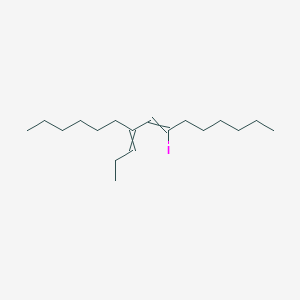
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
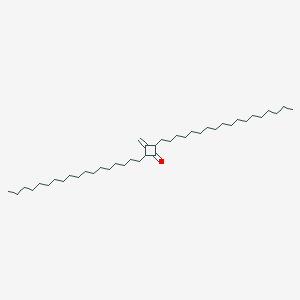
![2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14226029.png)
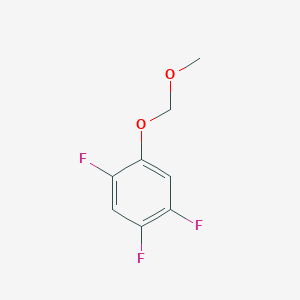

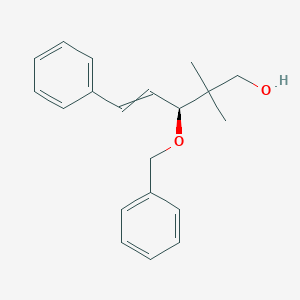
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
